

(4-Pyrimidin-2-ylphenyl)methanol: A Scaffolding Staple in Modern Drug Discovery

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Compound of Interest

Compound Name: (4-Pyrimidin-2-ylphenyl)methanol

Cat. No.: B025578

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(4-Pyrimidin-2-ylphenyl)methanol, a seemingly unassuming aromatic alcohol, holds a significant position in the landscape of medicinal chemistry. While its own discovery is not marked by a singular, celebrated event, its history is intrinsically woven into the development of a multitude of biologically active compounds. This technical guide delves into the core aspects of this molecule, from its synthesis to its pivotal role as a structural motif in the quest for novel therapeutics. Its importance lies not in its inherent biological activity, but in its utility as a versatile building block for creating complex molecules that interact with a wide array of biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of **(4-Pyrimidin-2-ylphenyl)methanol** and its direct precursor, 4-(Pyrimidin-2-yl)benzaldehyde, is presented below. These properties are crucial for understanding their reactivity, solubility, and potential for further chemical modification.

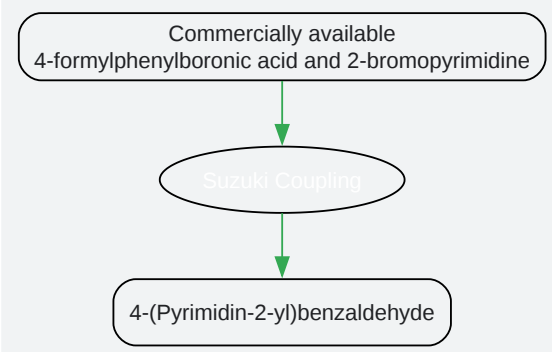
Property	(4-Pyrimidin-2-ylphenyl)methanol	4-(Pyrimidin-2-yl)benzaldehyde[1]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O	C ₁₁ H ₈ N ₂ O[1]
Molecular Weight	186.21 g/mol	184.19 g/mol [1]
Appearance	Solid (predicted)	Solid
CAS Number	Not available	77232-38-3[1]

Synthesis and Experimental Protocols

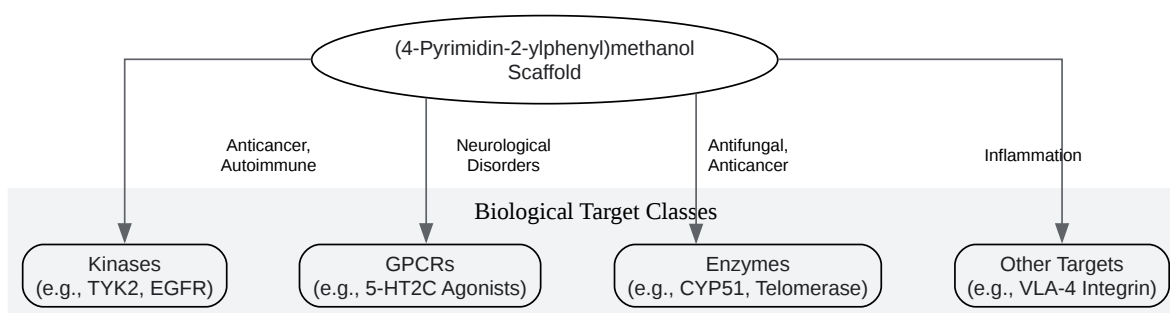
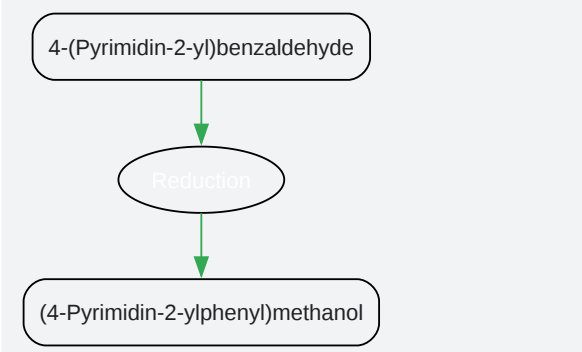
The discovery of **(4-Pyrimidin-2-ylphenyl)methanol** is intrinsically linked to the development of synthetic routes to its aldehyde precursor, 4-(pyrimidin-2-yl)benzaldehyde. The most common and logical synthetic pathway to the target methanol involves the reduction of this aldehyde.

Experimental Workflow for the Synthesis of (4-Pyrimidin-2-ylphenyl)methanol

Step 1: Synthesis of 4-(Pyrimidin-2-yl)benzaldehyde



Step 2: Reduction to (4-Pyrimidin-2-ylphenyl)methanol



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References

- 1. 4-(Pyrimidin-2-yl)benzaldehyde | C11H8N2O | CID 12703722 - PubChem [pubchem.ncbi.nlm.nih.gov]

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